Cas no 881995-69-3 (methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate)

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate structure
881995-69-3 structure
Product Name:methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
CAS No:881995-69-3
MF:C11H12F3NO2
MW:247.213693618774
MDL:MFCD26127272
CID:841867
PubChem ID:49784072
Update Time:2024-10-26

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, b-amino-2,4,5-trifluoro-, methyl ester, (bR)-
    • (R)-Sitagliptin Methyl-Ester Impurity
    • METHYL (3R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOATE
    • Methyl (βR)-β-amino-2,4,5-trifluorobenzenebutanoate (ACI)
    • (3R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • (r)-methyl3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • SCHEMBL743042
    • AWFWTEYDIPQVSG-SSDOTTSWSA-N
    • Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-, methyl ester, (betaR)-
    • EN300-842335
    • UNII-Z5P7N9X4XU
    • Benzenebutanoicacid,b-aMino-2,4,5-trifluoro-,Methylester,(Br)
    • I12078
    • AS-83391
    • Methyl (betaR)-beta-amino-2,4,5-trifluorobenzenebutanoate
    • AKOS030525021
    • CS-0165426
    • (R)-Sitagliptin methyl ester
    • METHYL (.BETA.R)-.BETA.-AMINO-2,4,5-TRIFLUOROBENZENEBUTANOATE
    • Z5P7N9X4XU
    • 881995-69-3
    • (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate? (Sitagliptin Impurity pound(c)
    • Benzenebutanoicacid,b-aMino-2,4,5-trifluoro-,Methylester,(bR)-
    • BENZENEBUTANOIC ACID, .BETA.-AMINO-2,4,5-TRIFLUORO-, METHYL ESTER, (.BETA.R)-
    • Methyl(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • MDL: MFCD26127272
    • Inchi: 1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1
    • InChI Key: AWFWTEYDIPQVSG-SSDOTTSWSA-N
    • SMILES: C(C1C=C(F)C(F)=CC=1F)[C@@H](N)CC(=O)OC

Computed Properties

  • Exact Mass: 247.08201311g/mol
  • Monoisotopic Mass: 247.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.3Ų

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Security Information

  • Storage Condition:(BD628318)

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Pricemore >>

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methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water ,  Trichlorosilane Catalysts: 2-Piperidinecarboxamide, N-[(1S,2R)-2-[(ethenyldimethylsilyl)oxy]-1,2-diphenylet… Solvents: Dichloromethane ;  -30 °C; 36 h, -30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Organocatalytic asymmetric reduction of N-unsubstituted β-enamino ester with HSiCl3
Liang, Yushi; et al, Tetrahedron Letters, 2023, 122,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  48 h, rt
Reference
Synthesis of the key intermediate of type 2 diabetes drug sitagliptin
Liu, Ying-shuai; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(5), 360-363

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Di-tert-butyl dicarbonate ;  48 h, 500 kPa
Reference
Synthesis of type 2 anti-diabetic drug sitagliptin phosphate
Lu, Cheng-lin; et al, Zhongguo Xinyao Zazhi, 2014, 23(13), 1574-1578

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Raw materials

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Preparation Products

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